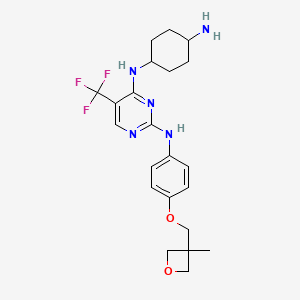
Flt3-IN-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flt3-IN-23 is a small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells. Mutations in FLT3 are commonly associated with acute myeloid leukemia (AML), making it a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-23 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides and organometallic compounds.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Flt3-IN-23 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxides.
Reduction: Reducing agents can convert this compound to its reduced forms.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halides and organometallic reagents are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
Flt3-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the FLT3 receptor and its role in cellular signaling pathways.
Biology: Employed in research to understand the molecular mechanisms underlying FLT3 mutations and their impact on cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for treating acute myeloid leukemia and other hematological malignancies.
Industry: Utilized in the development of new FLT3 inhibitors and related compounds for pharmaceutical applications .
作用机制
Flt3-IN-23 exerts its effects by binding to the active site of the FLT3 receptor, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways .
相似化合物的比较
Flt3-IN-23 is compared with other FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib. While all these compounds target the FLT3 receptor, this compound is unique in its specific binding affinity and selectivity for certain FLT3 mutations. This makes it a valuable tool for studying specific aspects of FLT3 signaling and for developing targeted therapies .
List of Similar Compounds
Midostaurin: An FDA-approved FLT3 inhibitor used in the treatment of AML.
Gilteritinib: Another FDA-approved FLT3 inhibitor with a broader spectrum of activity.
Quizartinib: A potent FLT3 inhibitor approved in Japan for the treatment of AML .
属性
分子式 |
C22H28F3N5O2 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
4-N-(4-aminocyclohexyl)-2-N-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H28F3N5O2/c1-21(11-31-12-21)13-32-17-8-6-16(7-9-17)29-20-27-10-18(22(23,24)25)19(30-20)28-15-4-2-14(26)3-5-15/h6-10,14-15H,2-5,11-13,26H2,1H3,(H2,27,28,29,30) |
InChI 键 |
VPEDGTIAOONCJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1)COC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




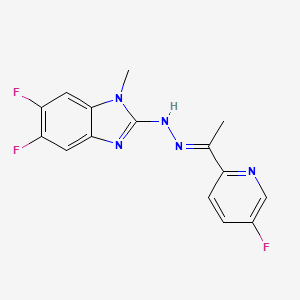

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)

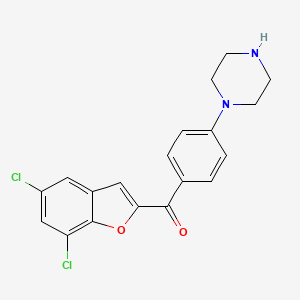
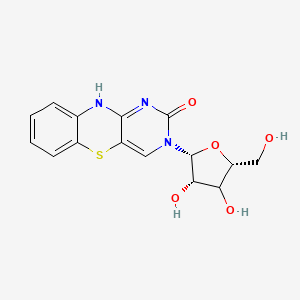
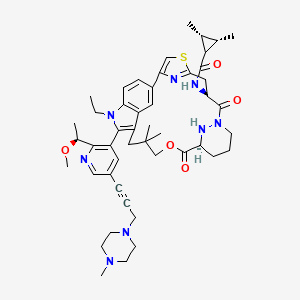
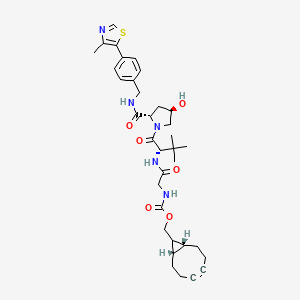
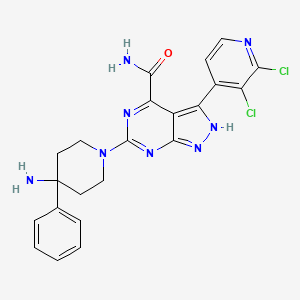
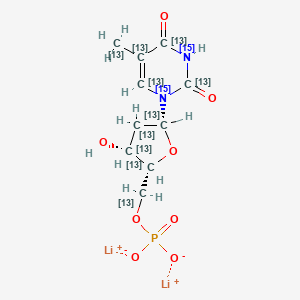

![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
